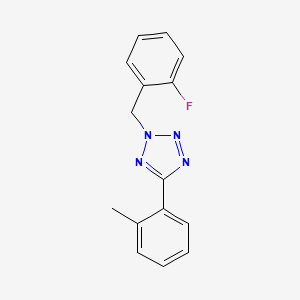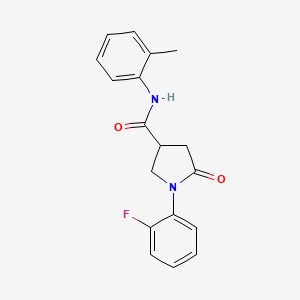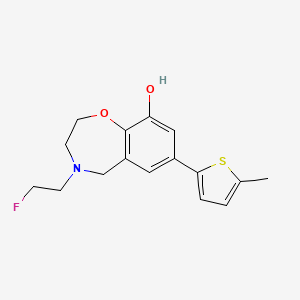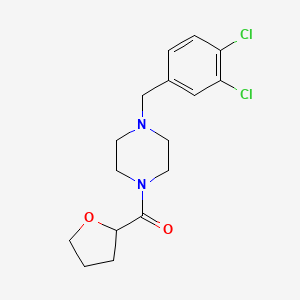
2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole (FB-MPT) is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in medicinal chemistry. FB-MPT is a heterocyclic compound that contains a five-membered ring consisting of four nitrogen atoms and one carbon atom. It has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
作用機序
The exact mechanism of action of 2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole is not fully understood. However, it has been suggested that it may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors, which are known to play a crucial role in the regulation of neuronal excitability. This compound has been shown to enhance the binding of GABA to its receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in animal models of inflammation. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
実験室実験の利点と制限
2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activities in animal models. However, there are also some limitations to its use. For example, it may exhibit low solubility in certain solvents, making it challenging to work with in some experiments. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole has significant potential for further research and development. Some future directions for research include:
1. Further studies to understand the exact mechanism of action of this compound and its potential side effects.
2. Investigation of the potential of this compound for the treatment of chronic pain and inflammatory disorders.
3. Development of new derivatives of this compound with improved pharmacological properties.
4. Investigation of the potential of this compound for the treatment of neurological disorders, such as epilepsy and anxiety disorders.
5. Exploration of the potential of this compound as a lead compound for the development of new drugs.
合成法
2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole can be synthesized using different methods, including the reaction of 2-fluorobenzylamine with 2-methylphenyl isocyanate, followed by the cyclization of the resulting intermediate with sodium azide. Other methods include the reaction of 2-fluorobenzylamine with 2-methylphenyl isothiocyanate, followed by the cyclization of the resulting intermediate with sodium azide.
科学的研究の応用
2-(2-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, this compound has been reported to possess potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-5-(2-methylphenyl)tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-11-6-2-4-8-13(11)15-17-19-20(18-15)10-12-7-3-5-9-14(12)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZBTXPXRHYWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-ethyl-5-methyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5359736.png)
![4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)


![N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B5359777.png)
![7-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5359786.png)
![methyl 2-[(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]propanoate](/img/structure/B5359793.png)
![6-[(2-ethyl-4-methyl-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5359799.png)
![methyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359803.png)

![N-[(3-ethylisoxazol-5-yl)methyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5359811.png)
![[4-(3-methoxybenzyl)-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5359824.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5359840.png)
![6-({3-[(dimethylamino)methyl]-3-hydroxy-1-pyrrolidinyl}carbonyl)-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5359846.png)